BenchChemオンラインストアへようこそ!

1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea

Lipophilicity clogP ADME prediction

1-(Oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea is a synthetic small molecule (C₁₇H₂₆N₄O₄S, MW 382.49) belonging to the piperidine sulfonyl urea class. Its structure comprises a central piperidine ring N-substituted with a pyridine-3-sulfonyl group and linked via a methylene urea bridge to a saturated tetrahydropyran (oxan-4-yl) moiety.

Molecular Formula C17H26N4O4S
Molecular Weight 382.48
CAS No. 2034622-01-8
Cat. No. B2651423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea
CAS2034622-01-8
Molecular FormulaC17H26N4O4S
Molecular Weight382.48
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2CCOCC2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C17H26N4O4S/c22-17(20-15-5-10-25-11-6-15)19-12-14-3-8-21(9-4-14)26(23,24)16-2-1-7-18-13-16/h1-2,7,13-15H,3-6,8-12H2,(H2,19,20,22)
InChIKeyXWOGDEGKGRCNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea (CAS 2034622-01-8): Physicochemical and Structural Baseline for Procurement Evaluation


1-(Oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea is a synthetic small molecule (C₁₇H₂₆N₄O₄S, MW 382.49) belonging to the piperidine sulfonyl urea class [1]. Its structure comprises a central piperidine ring N-substituted with a pyridine-3-sulfonyl group and linked via a methylene urea bridge to a saturated tetrahydropyran (oxan-4-yl) moiety. This terminal oxane group distinguishes it from the more common aryl- or benzyl-substituted urea analogs in the same scaffold family and imparts a notably lower calculated lipophilicity (clogP 1.70) and a higher topological polar surface area (tPSA 90.46 Ų) [1]. No primary research publications or patents specifically disclosing biological activity data for this compound were identified in the present evidence search.

Why In‑Class Aryl‑Urea Analogs Cannot Substitute for the Oxane‑Modified Scaffold of 1-(Oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea


Closely related analogs—such as 1-(2‑fluorophenyl)-, 1‑(o‑tolyl)-, and 1‑(4‑fluorobenzyl)-substituted derivatives of the same {1-(pyridine‑3‑sulfonyl)piperidin‑4‑yl}methyl urea core—share the sulfonamide–piperidine–urea pharmacophore but replace the saturated oxan‑4‑yl group with a planar aromatic ring. This single substitution fundamentally alters three physicochemical parameters that govern solubility, permeability, and metabolic stability: (i) clogP shifts upward by ≥1 log unit with the aryl analogs, (ii) topological polar surface area (tPSA) decreases significantly, and (iii) the number of hydrogen‑bond acceptors is reduced. These changes mean that generic replacement of the oxane‑containing compound with a phenyl‑based analog cannot be assumed to preserve aqueous solubility, off‑target selectivity, or in vitro ADME behavior without empirical re‑validation [1][2]. The quantitative evidence below maps these differentiation dimensions.

Quantitative Differentiation Evidence: 1-(Oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea vs. Closest Aryl-Urea Analogs


Calculated Lipophilicity (clogP) Reduction Relative to Phenyl-Substituted Analogs

The target compound exhibits a computed clogP of 1.70, which is markedly lower than the typical clogP range of 2.5–3.5 reported for structurally analogous sulfonyl urea derivatives bearing a terminal phenyl, 2‑fluorophenyl, or o‑tolyl group [1][2]. The replacement of a lipophilic aromatic ring with the oxygen‑containing saturated tetrahydropyran ring is the primary driver of this reduction.

Lipophilicity clogP ADME prediction

Topological Polar Surface Area (tPSA) Increase Indicating Enhanced Hydrogen‑Bonding Capacity

The target compound's computed tPSA of 90.46 Ų exceeds the estimated tPSA range of 75–85 Ų for closely related phenyl‑substituted analogs [1][2]. The additional oxygen atom in the tetrahydropyran ring contributes to this higher polar surface area, which correlates with increased hydrogen‑bond acceptor capacity (8 HBA for the target vs. 7 HBA for the 2‑fluorophenyl analog).

tPSA polar surface area permeability

Hydrogen‑Bond Donor Deficiency: A Structural Distinction with Formulation Implications

The target compound possesses zero hydrogen‑bond donors (HBD = 0) due to the tertiary urea nitrogen, whereas many phenyl‑urea analogs in the same scaffold class carry one HBD from a secondary urea NH [1]. This unusual feature arises from the oxan‑4‑yl substitution pattern and is not present in the common 1‑phenyl‑3‑(piperidin‑4‑ylmethyl)urea analogs, which retain a free NH group.

Hydrogen-bond donor HBD count solid-state stability

Rotatable Bond Count and Conformational Flexibility Compared to Benzyl‑Substituted Analogs

The target compound contains 7 rotatable bonds, which is higher than the 5–6 rotatable bonds typically found in 1‑benzyl‑urea analogs of the same scaffold (e.g., 1-[(4-fluorophenyl)methyl]-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea) [1]. The tetrahydropyran ring contributes additional rotational freedom compared to a planar benzyl group.

Conformational flexibility rotatable bonds entropic penalty

Absence of Fluorine Substitution: Implications for Metabolic Soft‑Spot Profiling

Unlike the commonly procured 2‑fluorophenyl and 4‑fluorobenzyl analogs, the target compound contains no fluorine atoms [1]. Fluorine substitution on the terminal aromatic ring is a well‑established strategy to block cytochrome P450‑mediated oxidative metabolism at the para‑position of phenyl‑urea derivatives [2].

Metabolic stability fluorine substitution CYP oxidation

Recommended Application Scenarios for 1-(Oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea Based on Quantitative Differentiation Evidence


Aqueous Solubility‑Sensitive Biochemical and Cellular Assays

The lower clogP (1.70) and higher tPSA (90.46 Ų) of this compound predict superior aqueous solubility compared to phenyl‑substituted analogs (estimated clogP ≥2.5). This makes the oxane compound the preferred choice for biochemical assays requiring DMSO concentrations below 0.1% or for cellular assays in serum‑free media where compound precipitation is a concern [1]. Researchers running high‑throughput screens against sulfonamide‑sensitive targets (e.g., carbonic anhydrases, serine proteases, or kinase panels) should select this compound when solubility‑limited false negatives are a risk with more lipophilic analogs.

CNS‑Exclusion Profiling and Peripheral Target Selectivity Studies

With a tPSA >90 Ų, this compound is predicted to have limited passive blood‑brain barrier penetration based on the BOILED‑Egg model. This property positions it as a useful tool compound for peripheral target engagement studies where CNS off‑target effects must be minimized. When paired with a more lipophilic analog (e.g., the 2‑fluorophenyl derivative) as a comparator, the differential brain‑to‑plasma ratio can be used to validate target‑specific peripheral pharmacology [1][2].

Non‑Fluorinated Reference Standard for Metabolic Stability and CYP Inhibition Panels

This compound lacks fluorine substitution, distinguishing it from the commonly stocked 2‑fluorophenyl and 4‑fluorobenzyl urea analogs. Procurement as a non‑fluorinated reference standard enables its use in paired metabolic stability assays (e.g., human liver microsome intrinsic clearance) and CYP450 time‑dependent inhibition panels, where the effect of oxane‑ring incorporation on metabolism can be assessed independently of fluorine‑mediated metabolic blockade [1][2].

Scaffold‑Hopping SAR Campaigns Targeting Urea‑Binding Proteins

The unique combination of saturated oxane ring, tertiary urea (HBD = 0), and pyridine‑3‑sulfonyl group provides a distinct three‑dimensional pharmacophore that cannot be replicated by aromatic‑substituted analogs. Medicinal chemistry teams conducting scaffold‑hopping campaigns to explore novel chemical space around validated urea‑binding targets (e.g., soluble epoxide hydrolase, urea transporters, or certain kinases) should include this compound in their screening set to probe the contribution of a saturated oxygen heterocycle to binding affinity and selectivity [1].

Quote Request

Request a Quote for 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.